N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, hydroxyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the hydroxyl and methoxy groups. The final step involves the formation of the amide bond. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the methoxy groups can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby influencing cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide: shares structural similarities with other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C24H22N2O5/c1-13-8-9-18-17(10-13)26-24(31-18)16-12-15(11-14(2)22(16)27)25-23(28)21-19(29-3)6-5-7-20(21)30-4/h5-12,27H,1-4H3,(H,25,28) |
InChI Key |
FLFNVKZJGYUMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC)C)O |
Origin of Product |
United States |
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